molecular formula C14H14N2O3S B5291861 (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE

Cat. No.: B5291861
M. Wt: 290.34 g/mol
InChI Key: CYGXJPMITRUKDS-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE is a complex organic compound with a unique structure that combines an amino group, a methoxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. The presence of both the methoxyphenyl and thiophene rings provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-11-6-4-10(5-7-11)14(15)16-19-13(17)9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGXJPMITRUKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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